Cas no 2138558-13-9 (4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol)
4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1159900
- 2138558-13-9
- 4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol
- 4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol
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- Inchi: 1S/C16H31NO2/c1-4-16(2,3)14-7-6-13(18)12-15(14)17-8-5-10-19-11-9-17/h13-15,18H,4-12H2,1-3H3
- InChI Key: YDETXPYSVMXXGQ-UHFFFAOYSA-N
- SMILES: OC1CCC(C(C)(C)CC)C(C1)N1CCOCCC1
Computed Properties
- Exact Mass: 269.235479232g/mol
- Monoisotopic Mass: 269.235479232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.7Ų
4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159900-0.05g |
4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol |
2138558-13-9 | 0.05g |
$1056.0 | 2023-06-08 | ||
| Enamine | EN300-1159900-0.1g |
4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol |
2138558-13-9 | 0.1g |
$1106.0 | 2023-06-08 | ||
| Enamine | EN300-1159900-0.25g |
4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol |
2138558-13-9 | 0.25g |
$1156.0 | 2023-06-08 | ||
| Enamine | EN300-1159900-0.5g |
4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol |
2138558-13-9 | 0.5g |
$1207.0 | 2023-06-08 | ||
| Enamine | EN300-1159900-1.0g |
4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol |
2138558-13-9 | 1g |
$1256.0 | 2023-06-08 | ||
| Enamine | EN300-1159900-2.5g |
4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol |
2138558-13-9 | 2.5g |
$2464.0 | 2023-06-08 | ||
| Enamine | EN300-1159900-5.0g |
4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol |
2138558-13-9 | 5g |
$3645.0 | 2023-06-08 | ||
| Enamine | EN300-1159900-10.0g |
4-(2-methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol |
2138558-13-9 | 10g |
$5405.0 | 2023-06-08 |
4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol
Research Brief on 4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol (CAS: 2138558-13-9)
4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol (CAS: 2138558-13-9) is a novel chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a cyclohexanol core substituted with a 2-methylbutan-2-yl group and a 1,4-oxazepane moiety, is being investigated for its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for further drug development.
The synthesis of 4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol involves a multi-step process that includes the functionalization of the cyclohexane ring and the introduction of the oxazepane heterocycle. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling more detailed pharmacological evaluations. Researchers have employed techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound, ensuring its suitability for further studies.
Pharmacological studies have revealed that 4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol exhibits significant activity in modulating specific biological targets. Preliminary in vitro assays indicate that the compound interacts with G-protein-coupled receptors (GPCRs) and may have potential applications in the treatment of neurological disorders. Its ability to cross the blood-brain barrier (BBB) has been a particular focus, as this property is critical for its efficacy in central nervous system (CNS) diseases. Further in vivo studies are underway to evaluate its pharmacokinetics and toxicity profiles.
In addition to its potential therapeutic applications, 4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol is also being explored as a tool compound in chemical biology. Its unique structure and reactivity make it a valuable probe for studying molecular interactions and signaling pathways. Recent publications have highlighted its use in high-throughput screening assays and structure-activity relationship (SAR) studies, contributing to a deeper understanding of its mechanism of action.
Despite these promising findings, challenges remain in the development of 4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol as a therapeutic agent. Issues such as metabolic stability, selectivity, and potential off-target effects need to be addressed through further optimization and preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.
In conclusion, 4-(2-Methylbutan-2-yl)-3-(1,4-oxazepan-4-yl)cyclohexan-1-ol (CAS: 2138558-13-9) represents a promising area of research in chemical biology and medicinal chemistry. Its unique structural features, combined with its pharmacological activity, make it a compelling candidate for further investigation. Ongoing studies will be crucial in determining its potential as a therapeutic agent and its broader applications in drug discovery and development.
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